2-Methylbutyl octanoate

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

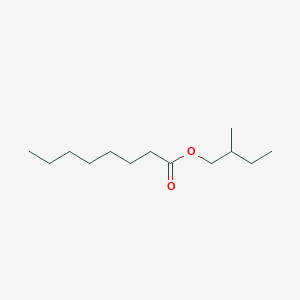

2-methylbutyl octanoate is a fatty acid ester.

科学研究应用

Flavoring Agent in Food Industry

Overview:

2-Methylbutyl octanoate is primarily utilized as a flavoring agent due to its pleasant aroma and taste profile. It is categorized under flavoring agents recognized by regulatory bodies such as the FDA and EFSA.

Usage Levels:

- The acceptable daily intake for use in food products is generally set at 5 mg/kg for certain animal feeds, ensuring safety for consumption .

- It is commonly used in products aimed at enhancing flavors in both human food and animal feed.

Flavor Profile:

- This compound contributes fruity and sweet notes, making it suitable for use in various food products such as beverages, confectionery, and baked goods .

Applications in Perfumery

Fragrance Component:

this compound is also employed in the fragrance industry. Its ability to impart a sweet, fruity scent makes it valuable in creating complex fragrance compositions for perfumes and scented products.

Safety Considerations:

- While it is not recommended for direct fragrance use at high concentrations, its inclusion in formulations must adhere to safety guidelines to prevent skin irritation or sensitization .

Research Applications

Metabolite Studies:

Recent studies have identified this compound as a metabolite produced by Saccharomyces cerevisiae, which is significant in fermentation research. Understanding its role can provide insights into yeast metabolism and the production of flavor compounds during fermentation processes .

Analytical Chemistry:

The compound has been analyzed using advanced techniques such as gas chromatography coupled with mass spectrometry (GC-MS) to quantify volatile compounds in complex matrices like wine . This application highlights its relevance in analytical chemistry for profiling aromatic compounds.

Case Studies

化学反应分析

Hydrolysis Reactions

Esters undergo hydrolysis in acidic or basic conditions, a fundamental reaction in organic chemistry. For 2-methylbutyl octanoate, the reaction would yield 2-methylbutanol and octanoic acid (or its conjugate base under alkaline conditions).

Mechanism

The hydrolysis follows a nucleophilic acyl substitution mechanism:

-

Acidic conditions : Water acts as a nucleophile, attacking the carbonyl carbon.

-

Basic conditions : Hydroxide ions initiate cleavage of the ester bond.

| Reaction Type | Conditions | Products |

|---|---|---|

| Acidic hydrolysis | H⁺ (e.g., H₂SO₄) | 2-Methylbutanol + Octanoic acid |

| Alkaline hydrolysis | OH⁻ (e.g., NaOH) | 2-Methylbutanol + Octanoate salt |

This reaction is consistent with the behavior of similar esters, such as isoamyl octanoate, which hydrolyzes into isoamyl alcohol and octanoic acid .

Potential Oxidation and Thermal Reactions

While no direct data are available for this compound, esters generally undergo oxidation or thermally induced decomposition under extreme conditions.

Oxidation

-

Oxidative cleavage : Esters may oxidize to carboxylic acids or ketones, depending on the oxidizing agent (e.g., KMnO₄, CrO₃).

-

Autoxidation : Long-term storage in oxygen-rich environments could lead to peroxide formation, though this is less common in esters compared to hydrocarbons.

Thermal Decomposition

At high temperatures (e.g., >200°C), esters may undergo pyrolysis, breaking into smaller fragments. For this compound, this could theoretically yield alkenes or alkanes via elimination or cleavage reactions.

Metabolic and Environmental Fate

Though not a direct chemical reaction, the compound’s fate in biological systems and the environment is relevant. As noted in safety assessments for related esters (e.g., isoamyl octanoate), esters like this compound may hydrolyze into their constituent acids and alcohols in vivo or in environmental systems . This process is critical for toxicity evaluations but does not involve novel chemical transformations.

属性

CAS 编号 |

67121-39-5 |

|---|---|

分子式 |

C13H26O2 |

分子量 |

214.34 g/mol |

IUPAC 名称 |

2-methylbutyl octanoate |

InChI |

InChI=1S/C13H26O2/c1-4-6-7-8-9-10-13(14)15-11-12(3)5-2/h12H,4-11H2,1-3H3 |

InChI 键 |

XZLBJDGPIWDVIJ-UHFFFAOYSA-N |

SMILES |

CCCCCCCC(=O)OCC(C)CC |

规范 SMILES |

CCCCCCCC(=O)OCC(C)CC |

产品来源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。